1-isobutyl-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
1-Isobutyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are often used as pharmacophores in drug discovery. The unique structure of this compound makes it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
1-Isobutyl-1H-benzo[d]imidazol-2(3H)-one is a novel compound that has been synthesized as part of a series of compounds with the structural motif of 1H-benzo[d]imidazole . The primary targets of this compound are key kinases such as EGFR, HER2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity . This interaction results in the disruption of the signaling pathways regulated by these kinases, leading to changes in cellular processes such as cell growth and apoptosis .
Biochemical Pathways
The inhibition of the aforementioned kinases affects several biochemical pathways. For instance, the inhibition of EGFR and HER2 can disrupt the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation . Similarly, the inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, and the downregulation of anti-apoptotic protein Bcl-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-benzo[d]imidazol-2(3H)-one can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For instance, the reaction of o-phenylenediamine with isobutyric acid in the presence of polyphosphoric acid at elevated temperatures can yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
1-Isobutyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as metal-organic frameworks (MOFs) and polymers.
Comparison with Similar Compounds
1-Isobutyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives, such as:
1-Methyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure but with a methyl group instead of an isobutyl group.
1-Ethyl-1H-benzo[d]imidazol-2(3H)-one: Contains an ethyl group, leading to different chemical and biological properties.
1-Propyl-1H-benzo[d]imidazol-2(3H)-one: Features a propyl group, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its isobutyl group, which can influence its steric and electronic properties, making it distinct from other benzimidazole derivatives.
Properties
IUPAC Name |
3-(2-methylpropyl)-1H-benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSSRMZCPBEQTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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